7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is an organic compound that belongs to the class of imidazopyrimidines, which are characterized by a fused imidazole and pyrimidine ring structure. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly in the development of therapeutics targeting various diseases.
This compound is classified as an organoheterocyclic compound, specifically an imidazole derivative. It is part of a broader category of azoles, which are heterocyclic compounds containing nitrogen atoms within their ring structure. The presence of a thiophene moiety enhances its chemical properties and biological activities, making it a subject of interest in drug discovery and development .
The synthesis of 7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be approached through several methods:
These synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine features a fused bicyclic system consisting of an imidazole ring fused with a pyrimidine ring. The thiophene substituent at the 7-position contributes to its unique electronic properties.
The compound's three-dimensional conformation can significantly influence its reactivity and interaction with biological targets .
7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is involved in various chemical reactions that can modify its structure or enhance its biological activity:
The mechanism of action for 7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine largely depends on its application in pharmacology. Preliminary studies suggest that it may act through:
The physical properties of 7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine include:
Chemical properties include:
7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has potential applications in several scientific fields:
Imidazo[1,2-a]pyrimidine derivatives have garnered substantial interest as versatile scaffolds for developing therapeutics targeting diverse pathological conditions. The core structure, 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 67139-22-4), is characterized by a fused bicyclic system combining imidazole and pyrimidine rings, conferring unique electronic properties and hydrogen-bonding capabilities essential for molecular recognition [6]. This scaffold's significance stems from its structural similarity to purine bases, allowing it to interact effectively with enzymes and receptors involved in nucleotide metabolism and signaling pathways [2]. The unsubstituted core has a molecular weight of 123.16 g/mol and a melting point of 88-90°C, serving as the foundational structure for various derivatives [6].
Table 1: Key Imidazo[1,2-a]pyrimidine Derivatives and Their Features
Compound Name | CAS Number | Molecular Formula | Key Structural Feature | Potential Pharmacological Relevance |
---|---|---|---|---|
5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine | 67139-22-4 | C₆H₉N₃ | Unsubstituted core scaffold | Foundational building block |
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | 1522761-20-1 | C₈H₁₃N₃ | C2-ethyl substitution | Enhanced lipophilicity |
7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | 1692625-42-5 | C₁₀H₁₁N₃S | C7-thiophene fusion | Kinase inhibition potential |
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | - | C₁₁H₉N₅ | Pyridine-pyrimidine hybrid | Anticancer activity (patented) [4] |
The therapeutic potential of substituted derivatives is particularly evident in oncology. For instance, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been specifically patented as inhibitors of proto-oncogene kinases (e.g., c-Kit), demonstrating potent activity against gastrointestinal stromal tumors (GIST) and other malignancies [4]. This highlights the scaffold's adaptability to structural modifications that enhance target affinity and selectivity. The molecular diversity achievable through substitutions at various positions (C2, C3, C7) enables fine-tuning of pharmacokinetic properties and target engagement, making this scaffold a versatile platform for drug development against challenging disease targets, particularly in oncology and inflammation [4].
The strategic incorporation of a thiophene ring at the C7 position of the imidazo[1,2-a]pyrimidine scaffold creates a hybrid structure with optimized electronic and steric properties. The compound 7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine features a tetrahydropyrimidine ring conformationally locked through fusion to the imidazole, with the thiophene moiety attached via a chiral center at position 7 [1]. This specific substitution pattern introduces several critical features: 1) Enhanced electron density due to the sulfur atom's polarizability; 2) Increased lipophilicity compared to the parent scaffold, potentially improving membrane permeability; and 3) Stereochemical complexity that may influence target binding specificity. The SMILES notation (C12=NC=CN1CCC(C3=CC=CS3)N2) accurately represents the connectivity, highlighting the bridge between the thiophene (C3=CC=CS3) and the saturated bicyclic system [1].
Table 2: Structural and Physicochemical Comparison of Related Compounds
Parameter | 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine | 7-(Thiophen-2-yl) Derivative | 2-Ethyl Derivative |
---|---|---|---|
Molecular Weight (g/mol) | 123.16 | 205.29 | 151.21 |
Melting Point (°C) | 88-90 | Not reported | Not reported |
Molecular Formula | C₆H₉N₃ | C₁₀H₁₁N₃S | C₈H₁₃N₃ |
Key Functional Group | Unsubstituted | Thienyl group at C7 | Ethyl group at C2 |
Calculated LogP | ~0.5 (estimated) | ~2.1 (estimated) | ~1.3 (estimated) |
Hydrogen Bond Acceptors | 3 | 3 | 3 |
Stereocenters | 0 | 1 (at C7) | 0 |
Computational studies of related heterocyclic systems, such as 2,2-diphenyl-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-3-one, reveal valuable insights into the electronic behavior of fused scaffolds. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that heteroatom positioning significantly influences frontier molecular orbital distributions and electrostatic potential surfaces [5]. Specifically, the highest occupied molecular orbital (HOMO) density in such fused systems often localizes over electron-rich regions (e.g., sulfur atoms and adjacent π-systems), while the lowest unoccupied molecular orbital (LUMO) tends to concentrate on electron-deficient regions within the ring system [5]. This orbital distribution likely enhances the molecule's ability to participate in charge-transfer interactions with biological targets. Furthermore, the thiophene ring's electron-donating character may stabilize the transition state during enzyme inhibition, potentially increasing binding affinity compared to non-thiophene analogs [1] [5].
The C7 position of the imidazo[1,2-a]pyrimidine scaffold serves as a critical vector for introducing pharmacologically relevant substituents that modulate biological activity. Attachment of the thiophen-2-yl group at this position creates a sterically defined and electron-rich moiety capable of specific interactions with enzyme active sites. Structure-activity relationship (SAR) analyses of structurally related compounds indicate that substitution at this position significantly influences target selectivity and potency [1] [4]. This molecular hybrid leverages the established bioactivity profiles of both parent structures: imidazo[1,2-a]pyrimidines as kinase modulators and thiophenes as privileged fragments in bioactive molecules.
The therapeutic relevance of this hybrid scaffold is particularly prominent in oncology, where related compounds demonstrate potent inhibition of protein kinases involved in cancer proliferation and survival pathways. Patent literature reveals that structurally analogous hybrids, such as 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, exhibit potent activity against c-Kit (CD117), a receptor tyrosine kinase critically involved in gastrointestinal stromal tumors (GIST), acute myeloid leukemia, and mast cell disorders [4]. The molecular mechanism involves competitive inhibition at the ATP-binding site, disrupting downstream signaling cascades like PI3K/AKT and MAPK/ERK that drive tumor progression and survival. The specific spatial arrangement afforded by the 7-thiophene substitution may optimize binding interactions within the hydrophobic regions of kinase domains, potentially enhancing inhibitory potency compared to simpler alkyl or aryl substituents [1] [4].
Table 3: Biological Targets and Therapeutic Areas for Imidazo[1,2-a]pyrimidine Hybrids
Compound Class | Primary Biological Target | Therapeutic Area | Mechanistic Action | Evidence Level |
---|---|---|---|---|
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | c-Kit kinase | Gastrointestinal Stromal Tumors | ATP-competitive kinase inhibition | Patented therapeutic use [4] |
7-(Thiophen-2-yl)-imidazo[1,2-a]pyrimidine | Kinases (predicted) | Oncology (broad potential) | Binding site disruption (predicted) | Computational analysis [5] |
2-Ethyl-imidazo[1,2-a]pyrimidine | Undetermined | Undetermined | Undetermined | Building block only [3] |
Beyond oncology, the pharmacological potential of 7-substituted derivatives extends to neurological disorders and inflammatory conditions, leveraging the scaffold's ability to modulate central nervous system targets. Although specific data for the thiophene-substituted derivative requires further investigation, the core imidazo[1,2-a]pyrimidine structure exhibits affinity for GABA receptors and ion channels, suggesting potential for developing neuroactive therapeutics [6]. The balanced lipophilicity (predicted LogP ~2.1) and presence of multiple hydrogen-bond acceptors (N=3) in 7-(thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine align with physicochemical requirements for blood-brain barrier penetration, supporting its potential applicability in CNS-targeted drug discovery [1]. The molecular architecture of this hybrid compound—combining the hydrogen-bonding capability of the imidazopyrimidine core with the hydrophobic, sterically defined thiophene moiety—creates a versatile pharmacophore suitable for optimization toward diverse disease targets through systematic medicinal chemistry exploration.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7